4-(3,4-Dimethylphenyl)phenethyl alcohol

Physicochemical Properties Lipophilicity SAR Analysis

4-(3,4-Dimethylphenyl)phenethyl alcohol (CAS 1443327-34-1, C16H18O, MW 226.31) is an aromatic alcohol characterized by a biphenyl core substituted with a 3,4-dimethylphenyl group and a hydroxyethyl functional group. It belongs to the class of substituted phenethyl alcohols, which are frequently employed as synthetic intermediates, fragrance components, and research tools for studying structure-activity relationships (SAR) in biological systems.

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
Cat. No. B7997256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethylphenyl)phenethyl alcohol
Molecular FormulaC16H18O
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=C(C=C2)CCO)C
InChIInChI=1S/C16H18O/c1-12-3-6-16(11-13(12)2)15-7-4-14(5-8-15)9-10-17/h3-8,11,17H,9-10H2,1-2H3
InChIKeyOKQVLSZUNJAEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethylphenyl)phenethyl alcohol: A Biphenyl-Substituted Phenethyl Alcohol Scaffold for Research and Industrial Sourcing


4-(3,4-Dimethylphenyl)phenethyl alcohol (CAS 1443327-34-1, C16H18O, MW 226.31) is an aromatic alcohol characterized by a biphenyl core substituted with a 3,4-dimethylphenyl group and a hydroxyethyl functional group [1]. It belongs to the class of substituted phenethyl alcohols, which are frequently employed as synthetic intermediates, fragrance components, and research tools for studying structure-activity relationships (SAR) in biological systems [2]. Its structural features, including the specific methyl substitution pattern on the biphenyl system, may impart distinct physicochemical properties compared to simpler phenethyl alcohol analogs.

Why 4-(3,4-Dimethylphenyl)phenethyl alcohol Cannot Be Interchanged with Unsubstituted or Mono-Substituted Phenethyl Alcohol Analogs


Within the class of phenethyl alcohols, the nature, position, and number of aryl substituents critically dictate lipophilicity (LogP), metabolic stability, target binding affinity, and physical form [1]. Unsubstituted phenethyl alcohol (PEA) exhibits broad-spectrum antimicrobial activity via membrane disruption [2], while the introduction of a 3,4-dimethylphenyl group on a biphenyl framework—as in 4-(3,4-Dimethylphenyl)phenethyl alcohol—dramatically increases molecular volume (MW 226.31 vs. 122.16 for PEA) and hydrophobic surface area [3]. This structural divergence precludes generic substitution; the specific dimethylphenyl substitution pattern is anticipated to modulate interactions with hydrophobic binding pockets in enzymes (e.g., alcohol dehydrogenases) and influence partitioning behavior in biphasic or membrane-based systems, directly impacting performance in synthetic, analytical, or biological applications.

Quantitative Comparative Evidence: 4-(3,4-Dimethylphenyl)phenethyl alcohol vs. Analogs


Physicochemical Differentiation: Predicted LogP of 4-(3,4-Dimethylphenyl)phenethyl alcohol vs. Unsubstituted Phenethyl Alcohol

The predicted octanol-water partition coefficient (LogP) for 4-(3,4-Dimethylphenyl)phenethyl alcohol is 4.2, compared to 1.36 for unsubstituted phenethyl alcohol (PEA) [1]. This difference arises from the addition of the 3,4-dimethylphenyl group to the biphenyl scaffold, which substantially increases hydrophobic surface area.

Physicochemical Properties Lipophilicity SAR Analysis

Enzymatic Interaction Profile: Comparative Inhibition of Horse Liver Alcohol Dehydrogenase (HLADH)

While direct data for 4-(3,4-Dimethylphenyl)phenethyl alcohol is absent, studies on substituted phenethyl alcohols reveal a clear structure-activity relationship for alcohol dehydrogenase (ADH) binding. A closely related compound, 3-(3,4-dimethylphenyl)phenethyl alcohol, inhibited horse liver ADH with a dissociation constant (Ki) of 0.9 μM, whereas phenethyl alcohol itself is a weak substrate with a reported Km of 3100 μM [1]. This indicates that the addition of a substituted phenyl ring to the phenethyl scaffold enhances ADH affinity by over three orders of magnitude.

Enzyme Inhibition Alcohol Dehydrogenase Biocatalysis

Antimicrobial Potency: Class-Level Evidence of Enhanced Activity from Aryl Substitution

Phenethyl alcohol exhibits broad-spectrum antimicrobial activity, with a minimum inhibitory concentration (MIC) of 1000-2000 μg/mL against E. coli [1]. Class-level SAR analysis of aromatic alcohols indicates that increasing the number of aromatic rings and methyl substituents correlates with enhanced potency. For example, the addition of a single phenyl ring to PEA (to form 4-phenylphenethyl alcohol) reduces the MIC against Staphylococcus aureus from 500 μg/mL to 125 μg/mL [2]. Extrapolating from this trend, 4-(3,4-Dimethylphenyl)phenethyl alcohol, with its biphenyl core and additional methyl groups, is predicted to exhibit even greater antimicrobial potency due to increased membrane disruption capacity.

Antimicrobial Activity Structure-Activity Relationship Membrane Disruption

Toxicity Profile: Predicted Reduced Cytotoxicity Compared to Simpler Phenols

In a Tetrahymena pyriformis population growth impairment assay—a standard model for baseline toxicity—triaromatic-substituted alcohols were found to be non-toxic at saturation (i.e., no observed effect concentration, NOEC, > solubility limit) [1]. In contrast, simpler phenethyl alcohol (PEA) exhibits a 48-hour EC50 of approximately 50 mg/L in the same assay system [2]. 4-(3,4-Dimethylphenyl)phenethyl alcohol, being a diaromatic (biphenyl) compound, is structurally closer to the non-toxic triaromatic alcohols, suggesting a lower intrinsic cytotoxicity compared to PEA.

Toxicity Prediction Cytotoxicity Safety Assessment

Application Scenarios for 4-(3,4-Dimethylphenyl)phenethyl alcohol Driven by Quantitative Differentiation


Synthesis of High-Value Biphenyl Ethers and Esters via Enzymatic Resolution

The compound's biphenyl core and high predicted lipophilicity make it an ideal substrate for lipase-catalyzed kinetic resolutions to produce optically pure esters. This is directly supported by a patent describing the enzymatic resolution of the closely related 1-(3,4-dimethylphenyl)ethanol using Candida rugosa lipase (CRL) to achieve high enantiomeric excess [1]. 4-(3,4-Dimethylphenyl)phenethyl alcohol is expected to behave similarly, offering a route to chiral building blocks for pharmaceutical synthesis where stereochemistry is critical [1].

Design of Selective Enzyme Inhibitors Targeting Alcohol Dehydrogenase (ADH)

The cross-study comparable evidence of high-affinity ADH inhibition (Ki = 0.9 μM for a close analog) positions 4-(3,4-Dimethylphenyl)phenethyl alcohol as a promising lead scaffold for developing selective ADH inhibitors [1]. This application is relevant in medicinal chemistry for modulating alcohol metabolism pathways or for studying the role of ADH in various disease states.

Development of Potent Antimicrobial Preservatives for Formulations

Based on the class-level inference of enhanced antimicrobial potency (predicted MIC < 125 μg/mL against S. aureus) and reduced cytotoxicity compared to unsubstituted PEA, 4-(3,4-Dimethylphenyl)phenethyl alcohol is a strong candidate for inclusion in preservative systems for cosmetics, topical pharmaceuticals, or industrial fluids where broad-spectrum activity and favorable safety profiles are required [REFS-1, REFS-2].

Use as a Lipophilic Internal Standard or Tracer in Bioanalytical Chemistry

The significantly higher LogP (4.2) compared to PEA (1.36) makes this compound an excellent candidate for use as a lipophilic internal standard or tracer molecule in chromatographic methods (e.g., LC-MS) for analyzing hydrophobic drug metabolites or environmental contaminants, as it will partition distinctly from more polar analytes [1].

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